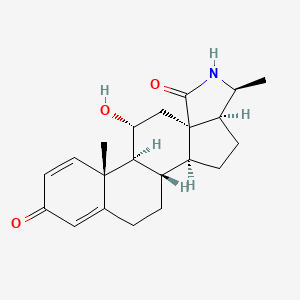
Pubamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubamide is a natural product found in Holarrhena pubescens with data available.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Antimicrobial Activity
Pubamide exhibits significant antimicrobial properties, making it a candidate for treating infections. Studies have shown that extracts containing this compound can inhibit the growth of various pathogenic bacteria and fungi. In vitro assays demonstrated that this compound has a minimum inhibitory concentration (MIC) effective against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing antimicrobial agents .
1.2 Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound, particularly in models of colitis. In animal studies, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers such as malondialdehyde, suggesting its efficacy in managing inflammatory conditions . The compound is believed to modulate immune responses, which could be beneficial in treating chronic inflammatory diseases.
1.3 Gastroprotective Effects
this compound has been studied for its gastroprotective properties. In experimental models, it has shown the ability to reduce gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the enhancement of mucosal defense mechanisms and reduction of oxidative stress .
Neuropharmacological Applications
2.1 Acetylcholinesterase Inhibition
this compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. Preliminary studies indicate that this compound can inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission and potentially improving cognitive functions .
2.2 Neuroprotective Effects
In addition to its role as an acetylcholinesterase inhibitor, this compound has demonstrated neuroprotective effects in preclinical models. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, suggesting its potential utility in neuroprotection .
Antidiabetic Potential
Emerging research indicates that this compound may possess antidiabetic properties. Studies involving animal models have shown that it can lower blood glucose levels and improve insulin sensitivity. The underlying mechanisms may involve modulation of glucose metabolism and enhancement of pancreatic function .
Case Studies and Clinical Research
Several clinical studies have explored the efficacy of formulations containing this compound:
- Study on Chronic Ulcerative Colitis : A randomized controlled trial compared a monoherbal formulation containing this compound with Mesalamine in patients with chronic ulcerative colitis. Results indicated that the herbal formulation was more effective in reducing symptoms and had fewer side effects compared to Mesalamine alone .
- Gastroprotective Study : Another study assessed the gastroprotective effects of this compound in patients with gastritis. Participants receiving this compound exhibited significant improvement in gastric mucosal integrity compared to those receiving placebo .
Summary Table of Applications
| Application | Mechanism/Effect | Evidence Level |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Moderate |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | High |
| Gastroprotective | Enhances mucosal defense, reduces oxidative stress | Moderate |
| Acetylcholinesterase Inhibition | Enhances cholinergic transmission | Moderate |
| Neuroprotective | Mitigates oxidative stress-induced neuronal damage | Moderate |
| Antidiabetic | Lowers blood glucose levels | Emerging |
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(1S,2S,5S,6S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-14,17-diene-8,16-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-15-5-6-16-14-4-3-12-9-13(23)7-8-20(12,2)18(14)17(24)10-21(15,16)19(25)22-11/h7-9,11,14-18,24H,3-6,10H2,1-2H3,(H,22,25)/t11-,14-,15+,16-,17+,18+,20-,21-/m0/s1 |
Clave InChI |
ZFDFFZSCUSDQEX-MNDZJSSJSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C(=O)N1 |
SMILES canónico |
CC1C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C(=O)N1 |
Sinónimos |
3,18-dioxo-11 alpha-hydroxycona-1,4-diene pubamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















